molecular formula C10H15ClN2O B1524261 3-Amino-N-benzylpropanamide hydrochloride CAS No. 202819-53-2

3-Amino-N-benzylpropanamide hydrochloride

Cat. No.: B1524261
CAS No.: 202819-53-2
M. Wt: 214.69 g/mol
InChI Key: GESKVRQEQVPAIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-N-benzylpropanamide hydrochloride is a chemical compound with the molecular formula C10H15ClN2O . It has a molecular weight of 214.69 . This product is intended for research use only.


Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The average mass is 214.692 Da, and the monoisotopic mass is 214.087296 Da .

Scientific Research Applications

Inhibitory Effects on Poly(ADP-Ribose) Synthesis

  • Inhibition of Poly(ADP-Ribose) Synthesis:
    • 3-Amino-N-benzylpropanamide derivatives, like 3-aminobenzamide, are known for their inhibitory effects on the synthesis of poly(adenosine diphosphate-ribose), a biopolymer involved in cellular processes. However, their usage is limited due to potential side effects on cellular metabolism, including cell viability, glucose metabolism, and DNA synthesis (Milam & Cleaver, 1984).

Broad Range of Biological Activities

  • Biological and Medicinal Chemistry Applications:
    • Benzamide derivatives, including 3-Amino-N-benzylpropanamide, play a crucial role in medicinal chemistry, displaying a wide range of biological actions. They serve as intermediates for synthesizing compounds with antimicrobial, antimalarial, anticancer, anti-HIV, antiviral, antiamebic, antipsychotic, and other therapeutic effects (Ammaji et al., 2019).

Antimicrobial and Antifungal Activities

  • Antimicrobial and Antifungal Potentials:
    • Specific benzamide derivatives exhibit significant activity against a range of bacterial strains, including Pseudomonas aeruginosa, Bacillus subtilis, and Bacillus pumilus, as well as antifungal activity against Candida albicans. This highlights their potential as antimicrobial and antifungal agents (Mobinikhaledi et al., 2006).

Potential in Drug Synthesis and Pharmacological Properties

  • Role in Drug Synthesis and Pharmacological Properties:
    • The structural versatility of benzamide derivatives, including the presence of the 3-Amino-N-benzylpropanamide structure, allows them to be crucial intermediates in the synthesis of various pharmacologically active compounds. Their structural features contribute to a broad spectrum of pharmacological properties, ranging from neuroleptic activity to potential use in treating psychosis (Iwanami et al., 1981).

Properties

IUPAC Name

3-amino-N-benzylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c11-7-6-10(13)12-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESKVRQEQVPAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-tert-butoxycarbonylaminopropanoic acid (2 g, 10.6 mmol.) and HOSu (1.22 g, 10.6 mmol.) in 40 mL DCM/Dioxane (2:1) was cooled in an ice bath. To this solution was added DCC (2.4 g, 11.6 mmol.), and the mixture was stirred at room temperature for 1 h. To the resulting mixture was added benzylamine (1.7 g, 15.8 mmol.), the mixture was stirred for 4 h at room temperature. The solid that formed in the mixture was removed by filtration and washed with EtOAc. The filtrate and washings were combined and washed with 1N HCl and saturated aqueous NaHCO3. The organic layer was dried over Na2SO4, filtered and concentrated to afford 3-tert-butoxycarbonylamino-N-benzylpropionamide (2.4 g, 82%). 3-tert-Butoxycarbonylamino-N-benzylpropionamide was dissolved in cooled HCl/MeOH (20 mL) and the resulting mixture was stirred at room temperature for 1.5 h. The solvent was removed to afford 3-amino-N-benzylpropionamide hydrochloride (1.8 g, 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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